![molecular formula C9H12N2O4S B2834443 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide CAS No. 2879-04-1](/img/structure/B2834443.png)
2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide
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Description
“2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide” is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 . It is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
While specific synthesis methods for “2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide” were not found, a general procedure for the preparation of similar compounds involves heating a mixture of the required reactants in dry DMF and TEA . The completion of the reaction is checked by TLC .Molecular Structure Analysis
The molecular structure of “2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide” consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Inflammatory Properties : Researchers have investigated the anti-inflammatory potential of this compound. Its activity has been compared to that of the reference drug ascorbic acid . Further studies could explore its mechanism of action and potential therapeutic applications.
Organic Synthesis and Chemical Reactions
- Schiff Base Derivatives : 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide can serve as a precursor for Schiff base derivatives. These compounds are versatile intermediates in organic synthesis, often used for their reactivity in forming new carbon-nitrogen bonds .
Biological Activity and Bioassays
- Triazole Skeleton Hybridization : A derivative containing a ferrocenyl unit hybridized to the triazole skeleton exhibited remarkable biological activity (IC~50~ = 7.2 ± 2.7 μM). This potency was approximately six times better than that of previously reported material . Further exploration of related derivatives could yield valuable insights.
Antimicrobial Studies
- In Vitro Antibacterial Activity : Researchers have evaluated similar compounds for their antibacterial effects against specific pathogens. Investigating the antibacterial potential of 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide could provide valuable data for drug discovery .
Materials Science and Catalysis
- Fries Rearrangement : The benzoylated products derived from this compound can undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst. This reaction pathway leads to hydroxy benzophenones, which have applications in materials science and catalysis .
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-15-7-2-4-8(5-3-7)16(13,14)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBVOLXSXACPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide |
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